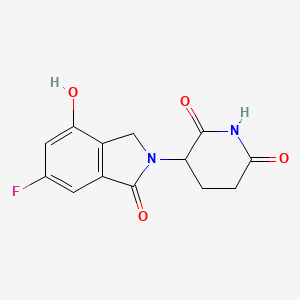![molecular formula C12H14N2O6P2 B14777947 ([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid is a complex organic compound that features a bipyridine core with diphosphonic acid groups attached via methylene linkers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid typically involves the reaction of 2,2’-bipyridine with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of methylene bridges that link the bipyridine core to the diphosphonic acid groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bipyridine core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can have different properties and applications depending on the specific functional groups introduced during the reactions.
科学研究应用
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its ability to chelate metal ions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid exerts its effects involves its ability to chelate metal ions. The bipyridine core provides a stable framework for binding metals, while the diphosphonic acid groups enhance the compound’s affinity for metal ions. This chelation can influence various molecular targets and pathways, including enzyme activity and protein interactions.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of diphosphonic acid groups.
4,4’-Bipyridine: Lacks the methylene and diphosphonic acid groups, making it less versatile in terms of chemical reactivity.
1-Hydroxyethane-1,1-diphosphonic acid: Contains a single phosphonic acid group and is used in different applications, such as bone resorption inhibition.
Uniqueness
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid is unique due to its combination of a bipyridine core with diphosphonic acid groups, which provides enhanced chelation properties and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong metal binding and specific reactivity.
属性
分子式 |
C12H14N2O6P2 |
|---|---|
分子量 |
344.20 g/mol |
IUPAC 名称 |
[2-[4-(phosphonomethyl)pyridin-2-yl]pyridin-4-yl]methylphosphonic acid |
InChI |
InChI=1S/C12H14N2O6P2/c15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20/h1-6H,7-8H2,(H2,15,16,17)(H2,18,19,20) |
InChI 键 |
UURSWIHHDDMAJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CP(=O)(O)O)C2=NC=CC(=C2)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)





![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)


![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)



